molecular formula C11H12O4 B1630536 trans-2,3-Dimethoxycinnamic acid

trans-2,3-Dimethoxycinnamic acid

Cat. No.: B1630536
M. Wt: 208.21 g/mol
InChI Key: QAXPUWGAGVERSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-2,3-Dimethoxycinnamic acid, also known as 2,3-Dimethoxycinnamic acid, is an organic compound belonging to the class of cinnamic acids and derivatives. It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 3 positions, and a propenoic acid side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2,3-Dimethoxycinnamic acid can be achieved through several methods. One common approach involves the reaction of 2,3-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include the use of a solvent such as ethanol and a base like sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

trans-2,3-Dimethoxycinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated derivatives of the original compound .

Scientific Research Applications

trans-2,3-Dimethoxycinnamic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the synthesis of various pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of trans-2,3-Dimethoxycinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)prop-2-enoic acid: Similar structure but with methoxy groups at the 3 and 4 positions.

    3-(2,4-Dimethoxyphenyl)prop-2-enoic acid: Methoxy groups at the 2 and 4 positions.

    3-(3,4,5-Trimethoxyphenyl)prop-2-enoic acid: Additional methoxy group at the 5 position

Uniqueness

trans-2,3-Dimethoxycinnamic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties compared to other similar compounds .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

3-(2,3-dimethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H12O4/c1-14-9-5-3-4-8(11(9)15-2)6-7-10(12)13/h3-7H,1-2H3,(H,12,13)

InChI Key

QAXPUWGAGVERSJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C=CC(=O)O

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC(=O)O

Pictograms

Irritant

Origin of Product

United States

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